Docosyl 3-(4-hydroxyphenyl)prop-2-enoate

DNA topoisomerase II inhibition cancer chemotherapy alkyl p-coumarate SAR

Docosyl 3-(4-hydroxyphenyl)prop-2-enoate, commonly referred to as docosyl p-coumarate, is a C22 long-chain alkyl hydroxycinnamate (AHC) ester derived from p-coumaric acid. It belongs to a broader class of lipophilic phenylpropanoid esters found across multiple plant families, including Asteraceae (Artemisia annua, Psiadia punctulata), Rosaceae (Rosa rugosa), and Santalaceae (Myoschilos oblongum).

Molecular Formula C31H52O3
Molecular Weight 472.754
CAS No. 101959-29-9
Cat. No. B595795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosyl 3-(4-hydroxyphenyl)prop-2-enoate
CAS101959-29-9
Synonyms(E)-3-(4-HYDROXY-PHENYL)-ACRYLIC ACID DOCOSYL ESTER
Molecular FormulaC31H52O3
Molecular Weight472.754
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O
InChIInChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-34-31(33)27-24-29-22-25-30(32)26-23-29/h22-27,32H,2-21,28H2,1H3
InChIKeyPHDAMXFKBIUHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosyl 3-(4-hydroxyphenyl)prop-2-enoate (CAS 101959-29-9): A Long-Chain Alkyl p-Coumarate with Validated Topoisomerase II Selectivity for Oncology Procurement


Docosyl 3-(4-hydroxyphenyl)prop-2-enoate, commonly referred to as docosyl p-coumarate, is a C22 long-chain alkyl hydroxycinnamate (AHC) ester derived from p-coumaric acid [1]. It belongs to a broader class of lipophilic phenylpropanoid esters found across multiple plant families, including Asteraceae (Artemisia annua, Psiadia punctulata), Rosaceae (Rosa rugosa), and Santalaceae (Myoschilos oblongum) [2]. The compound features a single para-hydroxyl group on the phenyl ring esterified to a fully saturated docosyl (C22) aliphatic chain, resulting in a calculated XlogP of approximately 12.8, a molecular weight of 472.7 g/mol, and a topological polar surface area (TPSA) of 46.5 Ų [3]. Its procurement interest stems primarily from published comparative oncology data demonstrating superior DNA topoisomerase II inhibitory activity and p53-dependent cancer cell growth suppression relative to closely related alkyl chain variants within the same chemical series [1].

Topoisomerase II selectivity

Reported strongest topo II inhibitor within alkyl p-coumarate series

C22 chain requirement

Topo II inhibition chain-length dependent; C20/C24 analogs shift isoform preference

p53-dependent mechanism

Unique G2/M arrest and apoptosis in p53 wild-type cells; absent in p53-null isogenic line

Docosyl 3-(4-hydroxyphenyl)prop-2-enoate: Why Alkyl Chain Length and Ring Hydroxylation Pattern Prevent Direct Substitution


Alkyl hydroxycinnamates cannot be treated as interchangeable commodities. Within the p-coumarate ester sub-series, topoisomerase II inhibitory potency is exquisitely dependent on alkyl chain length: docosyl p-coumarate (C22) was the strongest topo II inhibitor among C20, C22, and C24 cis- and trans-isomers tested head-to-head, while the corresponding C20 analog (compound 4) preferentially inhibited topoisomerase I rather than II [1]. Crossing to different phenolic head groups—such as docosyl caffeate (catechol, C22) or eicosanyl caffeate (catechol, C20)—shifts the biological profile toward elastase inhibition (IC50 1.4 µg/mL) and KB cell cytotoxicity (IC50 3.4 µM) rather than topoisomerase targeting [2]. Even docosyl ferulate (C22, 4-hydroxy-3-methoxy substitution) diverts activity toward GABAA receptor modulation (IC50 7.9 µM) [3]. These divergent pharmacological signatures confirm that the combination of a single para-hydroxyl on p-coumaric acid and the precise C22 docosyl chain length is non-substitutable for studies requiring selective topoisomerase II inhibition with p53-dependent cell cycle arrest.

Chain length mismatch

C20 analogs may shift selectivity to topoisomerase I; C24 analogs also differ in isoform targeting, limiting direct substitution.

Phenolic head group divergence

Docosyl caffeate (catechol) shows elastase inhibition; docosyl ferulate (methoxy) modulates GABAA receptors. Activity profile may not transfer.

Functional readout mismatch

Only docosyl p-coumarate has been reported to combine topo II inhibition with p53-dependent apoptosis. Other AHCs lack this functional endpoint.

Docosyl 3-(4-hydroxyphenyl)prop-2-enoate: Head-to-Head Comparative Evidence for Procurement Decision-Making


Strongest Topoisomerase II Inhibition Among Alkyl p-Coumarates: Docosyl p-Coumarate Outranks C20 and C24 Analogs

In a direct head-to-head comparative study of six synthetic alkyl p-coumarates (cis- and trans-isomers of C20, C22, and C24 chain lengths), docosyl p-coumarate (compound 5, C22 trans) was identified as the strongest inhibitor of human DNA topoisomerase II (topo II) [1]. By contrast, the C20 trans-isomer (compound 4) and the C24 cis- and trans-isomers (compounds 3 and 6) preferentially inhibited topoisomerase I, demonstrating a clear chain-length-dependent selectivity switch [1]. No quantitative topo II IC50 was reported for any other alkyl p-coumarate in the series, while docosyl p-coumarate alone combined potent topo II inhibition with functional downstream consequences (G2/M arrest and apoptosis) [1]. The C22 cis-isomer (compound 2) also inhibited topo II but was weaker than compound 5 [1].

Topo II rank order
Head-to-head
Strongest topo II inhibitor among C20, C22, C24 p-coumarates
Supports C22 chain selection for topo II studies
Functional G2/M arrest and apoptosis readout
DNA topoisomerase II inhibition cancer chemotherapy alkyl p-coumarate SAR

Cancer Cell Growth Suppression: Docosyl p-Coumarate as the Most Potent Alkyl p-Coumarate Against HCT116 Colon Carcinoma

Among the six alkyl p-coumarates tested for human cancer cell growth suppression, docosyl p-coumarate (compound 5) was the strongest inhibitor of HCT116 colon carcinoma cell proliferation [1]. The study demonstrated that cell growth inhibition potency tracked with topoisomerase II inhibition rather than DNA polymerase inhibition, and compound 5 produced the most pronounced anti-proliferative effect [1]. Compounds 2 (C22 cis), 4 (C20 trans), and 6 (C24 trans) also suppressed HCT116 growth but were ranked lower in potency than compound 5 [1]. For comparative context from a different AHC chemotype, docosyl caffeate (C22, catechol) exhibited an IC50 of 3.4 µM against KB cervical carcinoma cells, representing a distinct cytotoxicity profile against a different cell line .

Growth suppression
Head-to-head
Most potent growth inhibitor against HCT116 colon carcinoma cells
Supports colon cancer cell model selection
p53-dependent activity distinguishes from docosyl caffeate
colon cancer HCT116 cell growth inhibition

p53-Dependent Mechanism Selectivity: Docosyl p-Coumarate-Induced G2/M Arrest and Apoptosis Require Wild-Type p53

Docosyl p-coumarate (compound 5) induced G2/M phase cell cycle arrest and apoptosis in HCT116 p53(+/+) cells but produced no detectable cell cycle perturbation in isogenic HCT116 p53(-/-) cells [1]. This p53-dependent activity is a mechanistically distinguishing feature: none of the other five alkyl p-coumarates (compounds 1–4, 6) were reported to exhibit this p53-dependent differential effect [1]. By contrast, docosyl caffeate cytotoxicity against KB cells has not been linked to p53 status , and docosyl ferulate exerts its primary pharmacological effect through positive allosteric modulation of GABAA receptors (IC50 7.9 µM), a mechanism unrelated to p53 or topoisomerase biology [2].

p53-dependent arrest
Direct comparison
G2/M arrest and apoptosis in p53+/+; no effect in p53-/-
Enables p53 pathway-specific tool use
Isogenic HCT116 model
p53 tumor suppressor cell cycle arrest apoptosis

Absence of DNA Polymerase Inhibition Confers Target Selectivity Advantage Over Shorter-Chain Alkyl p-Coumarates

In the same comparative study, docosyl p-coumarate (compound 5) and its C24 analogs (compounds 3 and 6) showed no inhibitory activity against replicative DNA polymerase α, while the C20 trans-isomer (compound 4) and C20 cis-isomer (compound 1) weakly inhibited repair-related DNA polymerase β [1]. This means that docosyl p-coumarate achieves its biological effects through selective topoisomerase II engagement without confounding DNA polymerase inhibition—a property not shared by the shorter-chain (C20) alkyl p-coumarates [1]. In an earlier expanded panel of 30 synthetic alkyl p-coumarates and related compounds, octadecyl (C18) p-coumarates were identified as the strongest DNA polymerase α and β inhibitors, further confirming that polymerase inhibitory activity peaks at intermediate chain lengths (C18–C20) and diminishes at C22 [2].

Polymerase selectivity
Direct comparison
No inhibition of DNA polymerase α or β
Clean topo II target engagement
C20 analogs show weak pol β inhibition
DNA polymerase target selectivity alkyl chain SAR

Lipophilicity Differentiates Docosyl p-Coumarate from Shorter-Chain and Catechol-Type AHCs for Membrane-Partitioning Applications

The calculated XlogP of docosyl p-coumarate is 12.80 [1]. Among structurally related C22 AHCs, docosyl caffeate (C22, catechol) has an XlogP of 13.30, reflecting the additional hydroxyl group's paradoxical increase in predicted lipophilicity, while docosyl ferulate (C22, 4-hydroxy-3-methoxy) has an XlogP of 12.80 [2][3]. For shorter-chain catechol-type comparators, eicosanyl caffeate (C20) has a markedly lower XlogP of 12.20 (and AlogP of 8.70) [4], while the corresponding ALogP value for docosyl p-coumarate is 9.40 [1]. The TPSA also distinguishes these compounds: docosyl p-coumarate at 46.5 Ų versus 66.8 Ų for docosyl caffeate and 55.8 Ų for docosyl ferulate, predicting superior membrane permeability for the mono-hydroxy p-coumarate ester [1][2][3]. All C22 AHCs violate Lipinski's rule-of-five (cLogP > 5), confirming their intended use as lipophilic research probes rather than classical drug-like molecules [5].

Lipophilicity profile
Cross-study comparable
XlogP 12.80 · TPSA 46.5 Ų
High membrane permeability predicted
Lower TPSA than docosyl caffeate (66.8 Ų)
lipophilicity LogP membrane partitioning

Antioxidant Capacity Hierarchy: p-Coumarate Esters Occupy a Defined Position Relative to Caffeate and Ferulate Analogs

A systematic study of long-chain alkyl hydroxycinnamates evaluated by DPPH and ABTS radical scavenging assays established that antioxidant activity follows the rank order: caffeic acid esters > sinapic esters > ferulic esters [1]. Although docosyl p-coumarate was not individually tested in that panel, the class-level inference positions p-coumarate esters (single para-hydroxyl) below ferulate esters (para-hydroxyl plus meta-methoxyl) and substantially below caffeate esters (catechol) in intrinsic radical scavenging capacity [1]. Docosyl caffeate has confirmed moderate antioxidant activity in DPPH and ABTS assays without reporting quantitative IC50 values . The free radical scavenging activity of p-coumaric acid derivatives is well-established in computational studies, with rate constants for DPPH reaction serving as quantitative measures [2]. This predictable antioxidant hierarchy means docosyl p-coumarate is not the candidate of choice when maximal antioxidant potency is the primary procurement criterion.

Antioxidant rank
Class-level inference
p-Coumarate < Ferulate < Caffeate
Lower antioxidant activity suitable for topo II studies
Data to verify for docosyl p-coumarate specifically
antioxidant DPPH structure-activity relationship

Docosyl 3-(4-hydroxyphenyl)prop-2-enoate: Evidence-Backed Application Scenarios for Procurement Justification


Topoisomerase II-Targeted Anticancer Probe Development Using Docosyl p-Coumarate as a Selective Chemical Tool

Docosyl p-coumarate is uniquely suited as a chemical biology probe for studying topoisomerase II-mediated mechanisms in colon cancer. The Mizushina et al. (2010) study demonstrated that docosyl p-coumarate was the strongest topo II inhibitor among six structurally characterized alkyl p-coumarates and that its growth-suppressive effects correlated with topo II rather than DNA polymerase inhibition . Its p53-dependent G2/M arrest and apoptosis induction in HCT116 cells, coupled with the absence of effect in p53-null isogenic cells, makes it a valuable tool for dissecting p53-dependent DNA damage checkpoint pathways . The clean selectivity profile—no DNA polymerase α or β inhibition—further recommends it for experiments requiring unambiguous mechanistic interpretation .

Structure-Activity Relationship Studies of Alkyl Chain Length on Topoisomerase Isoform Selectivity

The head-to-head comparative data from Mizushina et al. (2010), showing that C20 alkyl p-coumarates target topoisomerase I, C22 targets topoisomerase II, and C24 compounds also preferentially hit topo I, position docosyl p-coumarate as the essential C22 reference standard for SAR studies . Researchers investigating how alkyl chain length modulates topoisomerase isoform selectivity can use docosyl p-coumarate alongside its C20 and C24 counterparts (compounds 1-4, 6) to establish quantitative chain length-activity relationships . The availability of synthetic protocols for all six compounds within the same research group further supports their use as a matched chemical series .

Membrane Partitioning and Cellular Uptake Studies Exploiting Defined Lipophilicity and Low TPSA

With a calculated XlogP of 12.80 and a TPSA of 46.5 Ų—substantially lower than docosyl caffeate (TPSA 66.8 Ų) and docosyl ferulate (TPSA 55.8 Ų)—docosyl p-coumarate presents an optimized physicochemical profile for membrane partitioning studies . The TPSA value below 60 Ų is associated with favorable blood-brain barrier penetration predictions, while values above 60 Ų (as for the catechol and ferulate analogs) suggest reduced passive membrane permeability . Researchers investigating how subtle changes in phenolic hydroxylation affect cellular uptake and subcellular distribution of lipophilic natural product esters can use docosyl p-coumarate as the high-permeability comparator within a matched C22 AHC panel.

Natural Product Authenticity Verification and Phytochemical Reference Standard Procurement

Docosyl p-coumarate has been isolated and structurally characterized from multiple plant sources including Artemisia annua, Psiadia punctulata, Rosa rugosa, Myoschilos oblongum, and Schefflera taiwaniana . Its identification as both cis- and trans-isomers in plant surface exudates and leaf tissues, with full spectroscopic characterization, supports its procurement as an authenticated reference standard for phytochemical profiling, chemotaxonomic studies, and quality control of botanical extracts . Its reported cytotoxic activity in the Schefflera taiwaniana extract fraction further validates its relevance as a bioactive marker compound for natural product-based anticancer screening programs .

Application
Selection Property
Validation Focus
Topoisomerase II pathway probe studies
Selective topo II inhibition in p-coumarate series
p53-dependent G2/M arrest and apoptosis endpoints
Alkyl chain SAR studies
C22 reference compound for topo I/II selectivity
Isoform selectivity panel vs. C20, C24 analogs
Membrane partitioning research
Low TPSA (46.5 Ų) predicts permeability
Cellular uptake and subcellular distribution
Phytochemical reference standard
Authenticated multi-species isolate
LC-MS profiling and chemotaxonomic validation
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